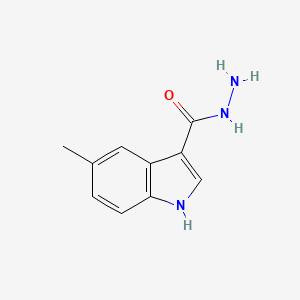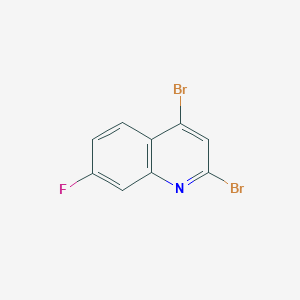![molecular formula C31H37NO5Si B13682697 (S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)
(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Benzyl-3-[®-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one is a chiral compound that plays a significant role in organic synthesis. It is often used as a chiral auxiliary in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds. The presence of the tert-butyldiphenylsilyl group provides steric hindrance, which is crucial for the compound’s selectivity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-[®-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one typically involves multiple steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the benzyl group: This step often involves the use of benzyl bromide or benzyl chloride in the presence of a base.
Attachment of the tert-butyldiphenylsilyl group: This is usually done using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other silyl groups or removed entirely using fluoride ions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride, hydrofluoric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of desilylated products.
Wissenschaftliche Forschungsanwendungen
(S)-4-Benzyl-3-[®-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one is widely used in:
Chemistry: As a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Wirkmechanismus
The compound exerts its effects primarily through steric hindrance and electronic effects. The tert-butyldiphenylsilyl group provides steric bulk, which influences the selectivity of reactions. The oxazolidinone ring acts as a chiral auxiliary, directing the formation of enantiomerically pure products. The hydroxyl group can participate in hydrogen bonding, further influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-Benzyl-3-[®-5-[(trimethylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one
- (S)-4-Benzyl-3-[®-5-[(triisopropylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one
Uniqueness
The presence of the tert-butyldiphenylsilyl group in (S)-4-Benzyl-3-[®-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one provides greater steric hindrance compared to trimethylsilyl or triisopropylsilyl groups. This increased steric bulk enhances the selectivity and reactivity of the compound, making it a valuable tool in asymmetric synthesis .
Eigenschaften
Molekularformel |
C31H37NO5Si |
|---|---|
Molekulargewicht |
531.7 g/mol |
IUPAC-Name |
4-benzyl-3-[5-[tert-butyl(diphenyl)silyl]oxy-3-hydroxypentanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C31H37NO5Si/c1-31(2,3)38(27-15-9-5-10-16-27,28-17-11-6-12-18-28)37-20-19-26(33)22-29(34)32-25(23-36-30(32)35)21-24-13-7-4-8-14-24/h4-18,25-26,33H,19-23H2,1-3H3 |
InChI-Schlüssel |
VULRRKNMAROINR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(CC(=O)N3C(COC3=O)CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)

![6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13682628.png)

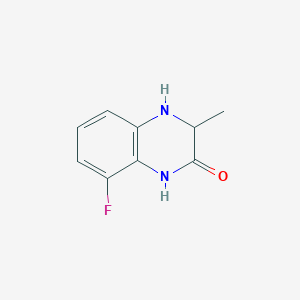
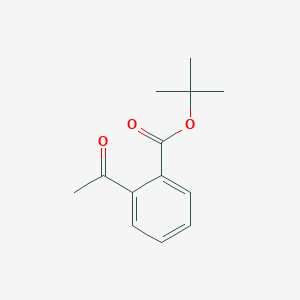

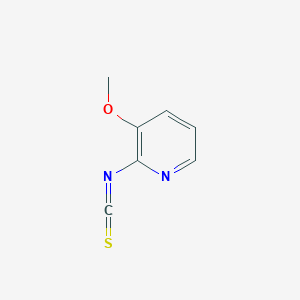
![tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate](/img/structure/B13682668.png)
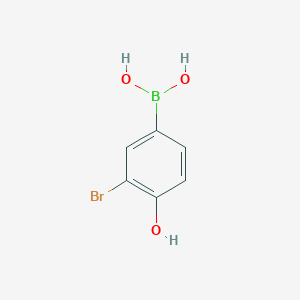
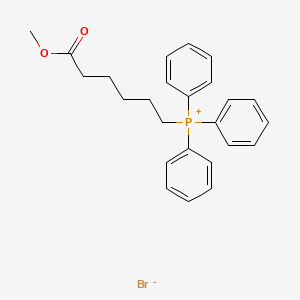
![(R)-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide](/img/structure/B13682685.png)
